(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Description

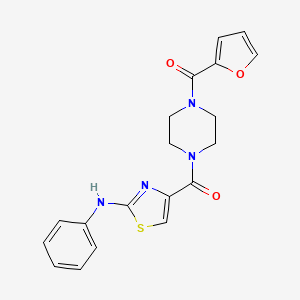

The compound "(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone" features a hybrid structure combining a piperazine moiety modified with a furan-2-carbonyl group and a thiazole ring substituted with a phenylamino group.

Properties

IUPAC Name |

[4-(2-anilino-1,3-thiazole-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c24-17(15-13-27-19(21-15)20-14-5-2-1-3-6-14)22-8-10-23(11-9-22)18(25)16-7-4-12-26-16/h1-7,12-13H,8-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQNUDBAGPHBST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a synthetic organic molecule with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of 382.44 g/mol . This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that thiazole derivatives, including those similar to the compound in focus, exhibit significant antitumor activity . For example, thiazole-based compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values often below 10 µM . The presence of specific substituents on the thiazole ring has been linked to enhanced activity. For instance, modifications in the phenyl ring can significantly influence the cytotoxic potency of these compounds .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Thiazole Derivative 1 | 1.61 ± 1.92 | A-431 |

| Thiazole Derivative 2 | 1.98 ± 1.22 | Jurkat |

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties . A structure-activity relationship analysis revealed that certain modifications can enhance anticonvulsant efficacy. For example, specific groups attached to the thiazole ring were found to contribute positively to the activity against seizure models .

The biological activity of this compound is believed to involve interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activities that are crucial for cell signaling pathways related to tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances the potency of thiazole derivatives by stabilizing reactive intermediates during biological interactions .

- Substituent Positioning : The positioning of substituents plays a crucial role; for instance, ortho-substituted phenyl rings tend to exhibit better activity compared to para-substituted analogs .

Case Study 1: Anticancer Activity

A recent study synthesized various thiazole derivatives and evaluated their anticancer properties. Among these, compounds with similar structural motifs as this compound demonstrated promising results against multiple cancer cell lines, indicating their potential as lead compounds in cancer therapy .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial potential of thiazole derivatives, revealing that certain compounds exhibited significant activity against both bacterial and fungal strains. This suggests that modifications leading to increased lipophilicity may enhance membrane penetration, thereby improving antimicrobial efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460). The IC50 values for these cell lines were reported at 0.32 μM and 0.89 μM, respectively, indicating potent activity against cancer cells. The mechanism of action involves interaction with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

Antibacterial Properties

In addition to its anticancer effects, the compound has been investigated for its antibacterial activity . Preliminary studies suggest it may possess efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The exact mechanisms are under investigation but may involve inhibition of bacterial protein synthesis or disruption of membrane integrity .

Material Science Applications

The unique structural features of this compound make it a promising candidate in materials science . Its ability to form stable complexes with metal ions suggests potential applications in developing new materials for catalysis or as sensors. The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability .

Study 1: Anticancer Mechanism

A detailed study published in the Journal of Medicinal Chemistry examined the binding affinity of the compound to tubulin. Molecular docking simulations indicated that it binds effectively within the colchicine-binding site, inhibiting tubulin polymerization. This disruption leads to mitotic arrest in cancer cells, providing a basis for its use as an anticancer agent.

Study 2: Antibacterial Efficacy

Another research effort focused on evaluating the antibacterial properties of the compound against various pathogens. The study demonstrated that derivatives of this compound exhibited significant growth inhibition against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperazine-Thiazole Hybrids

The following table compares key structural and physicochemical properties of the target compound with related molecules from the evidence:

Key Observations:

- Thiazole Substitutions: The phenylamino group on the thiazole ring may facilitate hydrogen bonding, unlike the thiophen-2-yl (Compound 21) or pyrazolyl (Compound 5) groups, which rely on π-π interactions .

- Conformational Flexibility : The target compound’s planar thiazole core contrasts with the perpendicular fluorophenyl group in Compound 4, which could influence crystal packing and bioavailability .

Pharmacological and Physicochemical Implications

While biological data for the target compound are absent in the evidence, comparisons with analogs suggest:

- Enzyme Binding: The phenylamino-thiazole motif may mimic adenosine triphosphate (ATP) binding sites in kinases, similar to pyrazolyl derivatives in Compound 5 .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing (4-(furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis is commonly employed. First, 1-(2-furoyl)piperazine reacts with 4-nitrobenzoyl chloride in the presence of triethylamine (TEA) as a base to form an intermediate nitro compound. This is followed by reduction using SnCl₂ in HCl to yield the final product. Key optimization parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for acyl coupling reactions .

- Temperature control : Room temperature for coupling, reflux for reduction (60–80°C).

- Purification : Column chromatography with ethyl acetate/hexane gradients (yields ~70–82%) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer :

- FT-IR : Confirm carbonyl (C=O) stretching bands at ~1625–1680 cm⁻¹ for the furan-carbonyl and thiazole-methanone groups .

- NMR : ¹H NMR should show signals for the furan ring (δ 6.3–7.4 ppm), piperazine protons (δ 2.5–3.8 ppm), and phenylamino group (δ 6.8–7.2 ppm). ¹³C NMR will resolve carbonyl carbons at ~165–175 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (expected m/z for C₁₉H₁₈N₄O₃S: ~394.11) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO and DCM; sparingly soluble in water. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the thiazole and furan rings. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound, and how do theoretical results align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, a compound with a HOMO-LUMO gap <4 eV may exhibit strong electrophilic properties, correlating with anti-tubercular activity .

- Molecular Docking : Use AutoDock Vina to model interactions with targets like CYP3A4 or MDM2-p53. Compare binding energies (ΔG) to experimental IC₅₀ values. Discrepancies >0.3 kcal/mol require re-evaluation of ligand protonation states or water-mediated interactions .

Q. What strategies can resolve contradictions between theoretical predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Data Reconciliation : If theoretical logP (e.g., 7.36 predicted vs. 7.39 experimental) deviates, validate via shake-flask method with octanol/water partitioning .

- Activity Cliffs : For unexpected low activity despite favorable docking scores, perform mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the thiazole and piperazine moieties for enhanced target binding?

- Methodological Answer :

- Piperazine Modifications : Replace the furan-2-carbonyl group with substituted benzoyl groups (e.g., 4-fluorobenzoyl) to assess steric/electronic effects on target affinity. Monitor changes via SPR (surface plasmon resonance) .

- Thiazole Optimization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 4-position of the thiazole ring to enhance π-stacking with aromatic residues. Compare IC₅₀ values in enzyme inhibition assays .

Q. What analytical methods are recommended for detecting and quantifying degradation products during long-term stability studies?

- Methodological Answer :

- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode to identify hydrolyzed products (e.g., free piperazine or fragmented thiazole).

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) to simulate accelerated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.